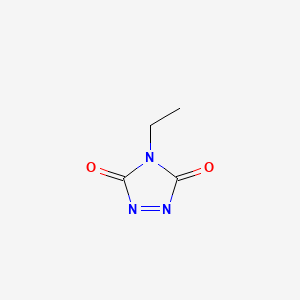

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl-

Description

4-Ethyl-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound belonging to the triazoledione family, characterized by a five-membered ring containing three nitrogen atoms and two ketone groups. The ethyl substituent at the 4-position distinguishes it from other derivatives, influencing its electronic, steric, and reactivity properties. This compound is primarily utilized in synthetic chemistry and bioconjugation applications, where its electrophilic nature enables selective reactions with nucleophilic residues like tyrosine .

Triazolediones are renowned for their versatility in click chemistry and derivatization protocols. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is widely employed in protein modification due to its efficient tyrosine-click reactivity . The ethyl variant, while structurally similar, may offer distinct advantages in stability or reaction kinetics depending on the application context. Synthesis typically involves oxidation of precursor hydrazine derivatives, with yields varying based on substituent complexity .

Properties

CAS No. |

40609-72-1 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

4-ethyl-1,2,4-triazole-3,5-dione |

InChI |

InChI=1S/C4H5N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3 |

InChI Key |

GLQXNTGSDLGBBE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)N=NC1=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Aryl Isocyanate and Ethyl Hydrazine Carboxylate

A highly efficient one-pot synthesis was developed using ethyl hydrazine carboxylate and aryl isocyanates in alcoholic solvents.

Procedure :

- Step 1 : Ethyl hydrazine carboxylate (41.1 g, 383 mmol) and phenyl isocyanate (47.2 g, 388 mmol) are heated in ethanol at 50°C for 1 hour.

- Step 2 : Aqueous sodium hydroxide (20% w/w) is added, and the mixture is refluxed to cyclize the intermediate.

- Step 3 : Acidification with sulfuric acid yields 4-ethyl-1,2,4-triazolidine-3,5-dione as a crystalline solid.

Yield : 87%.

Advantages : Eliminates intermediate isolation, uses cost-effective solvents (ethanol), and achieves high purity.

Triphosgene-Mediated Multicomponent Reaction

A novel one-pot method employs triphosgene, substituted anilines, and ethyl carbazate catalyzed by cesium carbonate.

Procedure :

- Step 1 : 4-Ethylaniline reacts with triphosgene in 1,4-dioxane to generate 4-ethylphenyl isocyanate.

- Step 2 : Ethyl carbazate is introduced, forming a semicarbazide intermediate.

- Step 3 : Cyclization under reflux with aqueous potassium hydroxide produces the target compound.

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | 1,4-Dioxane |

| Catalyst | Cs₂CO₃ |

Classical Cyclization from Semicarbazides

A traditional approach involves cyclizing 4-ethyl-1-carbethoxysemicarbazide under basic conditions.

Procedure :

- Step 1 : Ethyl hydrazine carboxylate and phenyl isocyanate react in dry benzene to form 4-ethyl-1-carbethoxysemicarbazide.

- Step 2 : Treatment with 4N KOH at reflux induces cyclization.

- Step 3 : Acidification with HCl precipitates the product.

Yield : 85%.

Limitations : Requires benzene, a hazardous solvent, complicating large-scale applications.

Alkylation of Monosubstituted Urazoles

Alkylation strategies enable modular synthesis from simpler urazole derivatives.

Procedure :

- Step 1 : 1-Phenylurazole is treated with ethyl iodide in methanol containing potassium hydroxide.

- Step 2 : Reflux for 18 hours facilitates N-alkylation.

Yield : 67%.

Challenges : Competing O-alkylation and byproduct formation necessitate rigorous purification.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and disruption of cellular membranes .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : PTAD’s phenyl group is electron-withdrawing, enhancing electrophilicity and reaction rates in ene-type additions compared to the ethyl variant .

- Stability : PTAD requires immediate oxidation before use, while the ethyl derivative may exhibit greater shelf stability due to reduced electron-deficient character .

Thermodynamic and Kinetic Behavior

Studies on PTAD’s ene reactions with norbornene reveal activation parameters (ΔV‡ = −28 cm³/mol in toluene) and concerted transition states . The ethyl variant’s smaller substituent may reduce activation volumes, though experimental data are lacking. Calorimetric studies show PTAD’s reaction enthalpy in 1,2-dichloroethane is −98 kJ/mol , suggesting similar exothermicity for ethyl derivatives.

Q & A

Q. Optimization Strategies :

Q. Table 1: Synthesis Method Comparison

| Method | Solvent | Time (h) | Yield (%) | Key Step | Reference |

|---|---|---|---|---|---|

| Hydrazide Cyclization | DMSO | 18 | 65 | Reflux, crystallization | |

| Oxidation of Thiones | Ethanol | 4–24 | 12–42 | H2O2 oxidation |

Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of 4-ethyl-triazole-dione derivatives?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Critical for confirming substitution patterns and detecting tautomeric forms (e.g., NH protons at δ 10–12 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1700–1750 cm<sup>-1</sup>) and NH/OH bands .

- HRMS : Validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

How do substituents on the triazole ring influence the reactivity of 4-ethyl-1,2,4-triazolinediones in Diels-Alder reactions?

Answer:

The 4-ethyl group modulates electron density, enhancing dienophilic activity. In Diels-Alder reactions with sulfur-containing dienes, the ethyl substituent increases regioselectivity compared to phenyl analogs (e.g., PTAD) by reducing steric hindrance .

Q. Experimental Design :

- Compare reaction rates and adduct yields using 4-ethyl vs. 4-phenyl derivatives.

- Monitor stereochemical outcomes via <sup>1</sup>H NMR coupling constants .

What are the key challenges in achieving high enantiomeric excess (ee) in asymmetric syntheses involving 4-ethyl-triazolinediones?

Answer:

- Racemization Risk : Triazolinediones are prone to tautomerism, complicating chiral resolution.

- Catalyst Compatibility : Protic solvents may deactivate chiral Lewis acids.

Q. Mitigation Strategies :

- Use enantiopure β-methyl benzylamines to induce stereospecific 1,2-metalate rearrangements (up to 99% ee) .

- Employ low-temperature conditions (-20°C) to suppress racemization .

How can computational chemistry methods be applied to study the reaction mechanisms of 4-ethyl-triazolinediones in bioconjugation reactions?

Answer:

- DFT Calculations : Compare energy barriers for competing pathways (e.g., SEAr vs. pericyclic ene mechanisms) .

- Solvent Modeling : Use implicit solvent models (e.g., SMD) to assess aqueous vs. non-polar environments .

Case Study : For HTAD (4-hydrogen analog), DFT predicts ene-reaction barriers are 10 kcal/mol lower than SEAr in vacuo, but solvent effects reverse this trend .

What contradictory findings exist regarding the antimicrobial activity of 4-ethyl-triazolinedione derivatives, and how can they be resolved?

Answer:

Q. Table 2: Antimicrobial Activity Variability

| Substituent | MIC (µg/mL) | Assay Type | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl) | 2–4 | Broth dilution | |

| 5-Thioether | >64 | Disk diffusion |

What strategies are recommended for resolving crystallographic disorder in 4-ethyl-triazolinedione derivatives?

Answer:

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K) .

- Twinned Refinement : Apply SHELXL twin laws for non-merohedral twinning .

- Hydrogen Bond Analysis : Map interactions to identify stable conformers .

How does the 4-ethyl group affect the electrochemical properties of triazolinediones compared to 4-methyl or 4-phenyl analogs?

Answer:

- Cyclic Voltammetry : The ethyl group lowers reduction potentials by 0.2 V vs. phenyl due to inductive electron donation .

- Impact on Bioconjugation : Enhanced electron density accelerates tyrosine-selective reactions in proteins .

What are the limitations of using 4-ethyl-triazolinediones in peptide functionalization, and how can they be addressed?

Answer:

How can researchers design structure-activity relationship (SAR) studies for 4-ethyl-triazolinediones targeting kinase inhibition?

Answer:

- Variable Substituents : Synthesize analogs with diverse 5-position groups (e.g., aryl, alkyl, sulfides) .

- Assay Design :

Key Parameter : LogP values >2.0 correlate with improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.